High-Throughput Screening (HTS) Activity Profile in Cancer Stem Cell Assay
In a publicly reported primary high-throughput screen (HTS) for inhibitors of cancer stem cells, N-(5-iodopyridin-2-yl)-4-methoxybenzamide (CID 2276434) was identified as an active compound. In a subsequent dose-response confirmation assay (PubChem AID 504535), it was one of 26 compounds classified as 'Active' out of 45 tested. Of these, 6 compounds demonstrated an activity of ≤1 µM [1]. While no direct comparator data is provided in this specific assay, the result confirms the compound's potential as a chemical probe for modulating pathways relevant to cancer stem cell biology.
| Evidence Dimension | Inhibition of Cancer Stem Cell Proliferation |
|---|---|
| Target Compound Data | Active, ≤1 µM (as part of a group of 6 compounds) |
| Comparator Or Baseline | N/A (No direct comparator provided) |
| Quantified Difference | N/A |
| Conditions | Luminescence cell-based primary HTS using a plate reader. Dose-response dry powder activity set 5 (PubChem AID 504535). |
Why This Matters
This is the only publicly available, quantifiable biological activity data for this specific compound, confirming its potential utility in oncology-related research and as a starting point for chemical probe development.
- [1] National Center for Biotechnology Information. PubChem BioAssay Record for AID 504535, Luminescence Cell-Based Primary HTS to Identify Inhibitors of Cancer Stem Cells. View Source
